molecular formula C9H11Cl3N2O B13496638 6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride

6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride

Cat. No.: B13496638
M. Wt: 269.6 g/mol
InChI Key: KIMKAGZQSVNWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride is a spirocyclic compound characterized by its unique structure, which includes a spiro-azetidine ring fused with a furo-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like 6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride typically involves the formation of the spiro-azetidine ring. One common method includes the carbonylation of acyclic diaminocarbenes, leading to diaminoketenes, which then undergo a retro-Wolff rearrangement to form (amido)(amino)carbenes. These intermediates subsequently undergo intramolecular C–H insertion to yield the final spirocyclic products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride involves its interaction with specific molecular targets and pathways. The spiro-azetidine ring structure imparts rigidity, which can enhance binding affinity to biological targets. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one derivatives: These compounds share the spiro-azetidine ring structure and exhibit similar biological activities.

    Spiro-pyrrolidine derivatives: These compounds have a spiro-pyrrolidine ring and are known for their diverse pharmacological properties.

    Spiro-indole derivatives: These compounds contain a spiro-indole ring and are studied for their therapeutic potential.

Uniqueness

6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride is unique due to its specific combination of the spiro-azetidine and furo-pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H11Cl3N2O

Molecular Weight

269.6 g/mol

IUPAC Name

6-chlorospiro[3H-furo[3,2-c]pyridine-2,3'-azetidine];dihydrochloride

InChI

InChI=1S/C9H9ClN2O.2ClH/c10-8-1-7-6(3-12-8)2-9(13-7)4-11-5-9;;/h1,3,11H,2,4-5H2;2*1H

InChI Key

KIMKAGZQSVNWBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2OC13CNC3)Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.